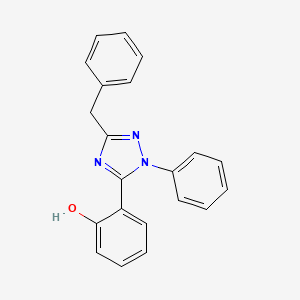
2-(3-benzyl-1-phenyl-1H-1,2,4-triazol-5-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-benzyl-1-phenyl-1H-1,2,4-triazol-5-yl)phenol is a chemical compound that belongs to the triazole family of organic compounds. It has been widely studied for its potential applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
2-(3-benzyl-1-phenyl-1H-1,2,4-triazol-5-yl)phenol has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines. It has also been studied for its potential use as an antifungal agent.
Mécanisme D'action
The mechanism of action of 2-(3-benzyl-1-phenyl-1H-1,2,4-triazol-5-yl)phenol is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-(3-benzyl-1-phenyl-1H-1,2,4-triazol-5-yl)phenol has been shown to exhibit potent biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the formation of new blood vessels that are necessary for the growth of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(3-benzyl-1-phenyl-1H-1,2,4-triazol-5-yl)phenol in lab experiments is its potent anticancer activity. It has also been shown to exhibit good selectivity towards cancer cells, meaning that it is less toxic to normal cells. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-(3-benzyl-1-phenyl-1H-1,2,4-triazol-5-yl)phenol. One area of research could be to investigate its potential use in combination with other anticancer agents to enhance its efficacy. Another area of research could be to investigate its potential use in the treatment of other diseases such as fungal infections. Finally, further studies could be conducted to elucidate its mechanism of action and to identify other potential targets for this compound.
Méthodes De Synthèse
The synthesis of 2-(3-benzyl-1-phenyl-1H-1,2,4-triazol-5-yl)phenol involves the reaction of 3-benzyl-1-phenyl-1H-1,2,4-triazole-5-carbaldehyde with phenol in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions and the product is obtained in good yield after purification.
Propriétés
IUPAC Name |
2-(5-benzyl-2-phenyl-1,2,4-triazol-3-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c25-19-14-8-7-13-18(19)21-22-20(15-16-9-3-1-4-10-16)23-24(21)17-11-5-2-6-12-17/h1-14,25H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTVNGXDSIQPGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetate](/img/structure/B4922005.png)
![N,N'-[methylenebis(2,6-dimethyl-4,1-phenylene)]bis[2-(1-piperidinyl)acetamide]](/img/structure/B4922013.png)
![[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl acetate](/img/structure/B4922017.png)


![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N-(4-hydroxybenzyl)acetamide](/img/structure/B4922043.png)



![N-{4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)amino]phenyl}acetamide](/img/structure/B4922064.png)
![N-(5-chloro-2-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine](/img/structure/B4922072.png)
![ethyl 1-(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinolin-2-yl)-3-piperidinecarboxylate](/img/structure/B4922084.png)
![(3-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4922095.png)
![N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4922107.png)